(2S,4S)-4-[2-Bromo-4-(tert-butyl)phenoxy]-1-(tert-butoxycarbonyl)-2-pyrrolidinecarboxylic acid
Overview
Description
(2S,4S)-4-[2-Bromo-4-(tert-butyl)phenoxy]-1-(tert-butoxycarbonyl)-2-pyrrolidinecarboxylic acid is a useful research compound. Its molecular formula is C20H28BrNO5 and its molecular weight is 442.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality (2S,4S)-4-[2-Bromo-4-(tert-butyl)phenoxy]-1-(tert-butoxycarbonyl)-2-pyrrolidinecarboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2S,4S)-4-[2-Bromo-4-(tert-butyl)phenoxy]-1-(tert-butoxycarbonyl)-2-pyrrolidinecarboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
- The tert-butyl group has a unique reactivity pattern due to its crowded structure .
- It is used in chemical transformations and has relevance in nature, including biosynthetic and biodegradation pathways .
- The tert-butyl group could potentially be applied in biocatalytic processes .
- The tert-butyl group is used in catalytic direct amidation reactions .
- These reactions are performed in non-polar solvents, which are typically undesirable from a sustainability perspective .
- The use of an ester solvent, such as tert-butyl acetate, offers improvements in terms of safety and sustainability .
- This method also leads to an improved reaction scope with regard to polar substrates and less nucleophilic anilines .
- Tert-butyl nitrite (TBN), which contains the tert-butyl group, is used in the synthesis of various N-nitroso compounds from secondary amines .
- This process is performed under solvent-free conditions, which is beneficial from a sustainability perspective .
- The method allows for a broad substrate scope and does not require metal or acid .
Chemistry and Biology
Organic Chemistry
Synthesis of N-Nitroso Compounds
- The tert-butyl group has a unique reactivity pattern due to its crowded structure .
- It is used in chemical transformations and has relevance in nature, including biosynthetic and biodegradation pathways .
- The tert-butyl group could potentially be applied in biocatalytic processes .
- The tert-butyl group is used in catalytic direct amidation reactions .
- These reactions are performed in non-polar solvents, which are typically undesirable from a sustainability perspective .
- The use of an ester solvent, such as tert-butyl acetate, offers improvements in terms of safety and sustainability .
- This method also leads to an improved reaction scope with regard to polar substrates and less nucleophilic anilines .
- Tert-butyl nitrite (TBN), which contains the tert-butyl group, is used in the synthesis of various N-nitroso compounds from secondary amines .
- This process is performed under solvent-free conditions, which is beneficial from a sustainability perspective .
- The method allows for a broad substrate scope and does not require metal or acid .
Chemistry and Biology
Organic Chemistry
Synthesis of N-Nitroso Compounds
- The tert-butyl group has a unique reactivity pattern due to its crowded structure .
- It is used in chemical transformations and has relevance in nature, including biosynthetic and biodegradation pathways .
- The tert-butyl group could potentially be applied in biocatalytic processes .
- The tert-butyl group is used in catalytic direct amidation reactions .
- These reactions are performed in non-polar solvents, which are typically undesirable from a sustainability perspective .
- The use of an ester solvent, such as tert-butyl acetate, offers improvements in terms of safety and sustainability .
- This method also leads to an improved reaction scope with regard to polar substrates and less nucleophilic anilines .
- Tert-butyl nitrite (TBN), which contains the tert-butyl group, is used in the synthesis of various N-nitroso compounds from secondary amines .
- This process is performed under solvent-free conditions, which is beneficial from a sustainability perspective .
- The method allows for a broad substrate scope and does not require metal or acid .
Chemistry and Biology
Organic Chemistry
Synthesis of N-Nitroso Compounds
properties
IUPAC Name |
(2S,4S)-4-(2-bromo-4-tert-butylphenoxy)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28BrNO5/c1-19(2,3)12-7-8-16(14(21)9-12)26-13-10-15(17(23)24)22(11-13)18(25)27-20(4,5)6/h7-9,13,15H,10-11H2,1-6H3,(H,23,24)/t13-,15-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKVWCEHUQPVLRJ-ZFWWWQNUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1)OC2CC(N(C2)C(=O)OC(C)(C)C)C(=O)O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CC(=C(C=C1)O[C@H]2C[C@H](N(C2)C(=O)OC(C)(C)C)C(=O)O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28BrNO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501107133 | |
Record name | 1,2-Pyrrolidinedicarboxylic acid, 4-[2-bromo-4-(1,1-dimethylethyl)phenoxy]-, 1-(1,1-dimethylethyl) ester, (2S,4S)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501107133 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
442.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2S,4S)-4-[2-Bromo-4-(tert-butyl)phenoxy]-1-(tert-butoxycarbonyl)-2-pyrrolidinecarboxylic acid | |
CAS RN |
1354484-68-6 | |
Record name | 1,2-Pyrrolidinedicarboxylic acid, 4-[2-bromo-4-(1,1-dimethylethyl)phenoxy]-, 1-(1,1-dimethylethyl) ester, (2S,4S)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1354484-68-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,2-Pyrrolidinedicarboxylic acid, 4-[2-bromo-4-(1,1-dimethylethyl)phenoxy]-, 1-(1,1-dimethylethyl) ester, (2S,4S)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501107133 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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